molecular formula C13H9ClFNO3S B2528458 5-(2-Chloro-4-fluorobenzamido)-3-methylthiophene-2-carboxylic acid CAS No. 926235-15-6

5-(2-Chloro-4-fluorobenzamido)-3-methylthiophene-2-carboxylic acid

Cat. No. B2528458
M. Wt: 313.73
InChI Key: XDXNWGSHUJVNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-(2-Chloro-4-fluorobenzamido)-3-methylthiophene-2-carboxylic acid is a chemical entity that can be presumed to have a benzamide moiety linked to a thiophene ring with carboxylic acid functionality. The presence of chloro and fluoro substituents suggests potential for bioactivity, as halogenated compounds are often explored for pharmaceutical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple aromatic amines or acids, which are then functionalized with various substituents. For instance, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids involves acylation and cyclization reactions . Similarly, thienopyridin derivatives are synthesized by reacting carboxylic acid with substituted halo anilines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of heterocyclic systems, which often include nitrogen or sulfur atoms within the ring structure. For example, the synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-ones involves the cyclization of a thione with chloroacetic acid . The molecular structure is typically confirmed using spectroscopic methods such as NMR and mass spectrometry .

Chemical Reactions Analysis

Compounds with similar structures undergo various chemical reactions, including acylation, nitration, reduction, and cyclization. For example, the preparation of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate involves Boc protection, iodination, cyclization, and esterification . These reactions are carefully optimized to improve yields and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and substituents. Halogenated compounds, for instance, often exhibit significant antimicrobial activity . The presence of electron-withdrawing groups like nitro or sulfonyl chloride can affect the reactivity and stability of these compounds . The solubility, melting point, and other physical properties are determined by the overall molecular structure and are crucial for the compound's application in drug development.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. Standard safety precautions for handling chemicals should always be followed .

properties

IUPAC Name

5-[(2-chloro-4-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3S/c1-6-4-10(20-11(6)13(18)19)16-12(17)8-3-2-7(15)5-9(8)14/h2-5H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXNWGSHUJVNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NC(=O)C2=C(C=C(C=C2)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-4-fluorobenzamido)-3-methylthiophene-2-carboxylic acid

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